
Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate
Description
Historical Context of Azetidine Chemistry
The historical development of azetidine chemistry traces back to the early twentieth century, with foundational discoveries that established the importance of four-membered nitrogen heterocycles in organic synthesis. The history of azetidine compounds extends to 1907, when initial synthetic approaches were developed through Schiff base reactions involving aniline and aldehyde cycloaddition processes. These early investigations laid the groundwork for understanding the unique reactivity patterns and structural characteristics that distinguish azetidines from other nitrogen heterocycles.
The systematic exploration of azetidine chemistry gained significant momentum following Alexander Fleming's discovery of penicillin, which highlighted the therapeutic potential of strained ring systems in pharmaceutical applications. This breakthrough catalyzed extensive research into four-membered heterocycles, as scientists recognized the unique biological activities associated with β-lactam structures. The development progressed through multiple decades, with researchers gradually developing more sophisticated synthetic methodologies for accessing diversely substituted azetidine derivatives.
During the latter half of the twentieth century, advances in protecting group chemistry revolutionized azetidine synthesis and functionalization. The introduction of tert-butoxycarbonyl protecting groups provided chemists with powerful tools for selective manipulation of azetidine nitrogen atoms, enabling the construction of complex molecular architectures while maintaining ring integrity. These developments coincided with growing appreciation for the role of ring strain in determining reactivity patterns, leading to more rational approaches to azetidine chemistry.
The emergence of modern computational chemistry and mechanistic understanding has further refined azetidine synthesis, allowing researchers to predict and control reaction outcomes with unprecedented precision. Contemporary azetidine chemistry benefits from decades of accumulated knowledge regarding ring strain effects, electronic properties, and synthetic accessibility, positioning four-membered nitrogen heterocycles as essential components in drug discovery and materials science applications.
Significance in Heterocyclic Chemistry Research
Azetidines occupy a distinctive position within heterocyclic chemistry research due to their unique combination of structural features and reactivity characteristics. These four-membered nitrogen-containing rings exhibit considerable ring strain, approximately 25.4 kcal/mol, which drives their chemical reactivity while maintaining sufficient stability for synthetic manipulation. This balance between reactivity and stability distinguishes azetidines from their three-membered aziridine analogs, which possess higher ring strain but reduced synthetic utility due to handling difficulties.
The significance of azetidines in heterocyclic research extends beyond their fundamental chemical properties to encompass their role as versatile synthetic intermediates. Recent advances in azetidine chemistry have demonstrated their utility in constructing complex molecular frameworks through strain-driven ring-opening reactions, nucleophilic substitutions, and cycloaddition processes. These transformations enable access to diverse structural motifs that would be challenging to obtain through alternative synthetic routes.
Contemporary heterocyclic chemistry research has particularly emphasized the development of functionalized azetidine derivatives that incorporate multiple reactive sites for subsequent elaboration. The integration of protecting groups, such as tert-butoxycarbonyl moieties, with reactive substituents like 2-oxoethyl chains exemplifies this approach, providing compounds capable of participating in sequential synthetic transformations. This methodology has proven especially valuable in pharmaceutical chemistry, where azetidine scaffolds serve as key intermediates in the synthesis of biologically active compounds.
The research significance of azetidines has been further enhanced by their emerging applications in materials science and polymer chemistry. The strain-driven reactivity of four-membered rings provides unique opportunities for developing novel polymerization processes and creating materials with distinctive properties. These applications demonstrate the continuing evolution of azetidine chemistry from a specialized area of heterocyclic research to a broadly applicable synthetic platform.
Position Within Nitrogen-Containing Small-Ring Compounds
Within the hierarchy of nitrogen-containing small-ring compounds, azetidines occupy a critical intermediate position that balances synthetic accessibility with chemical reactivity. The systematic classification of nitrogen heterocycles places azetidines among the four-membered ring systems, distinguished from three-membered aziridines and five-membered pyrrolidines by their unique geometric and electronic properties. This positioning reflects both the structural constraints imposed by ring size and the resulting implications for chemical behavior.
The comparative analysis of small-ring nitrogen compounds reveals that azetidines possess optimal characteristics for synthetic applications. Unlike aziridines, which exhibit excessive reactivity that can lead to uncontrolled ring-opening reactions, azetidines maintain sufficient stability for isolation and purification while retaining the capacity for controlled activation under appropriate reaction conditions. This controlled reactivity makes azetidines particularly valuable as synthetic intermediates that can be stored and handled under standard laboratory conditions.
Ring Size | Compound Type | Ring Strain (kcal/mol) | Stability | Synthetic Utility |
---|---|---|---|---|
3-membered | Aziridines | 27.7 | Low | Limited |
4-membered | Azetidines | 25.4 | Moderate | High |
5-membered | Pyrrolidines | 6.2 | High | Moderate |
6-membered | Piperidines | 0.1 | Very High | Low |
The electronic properties of azetidines also contribute to their distinctive position among nitrogen heterocycles. The four-membered ring geometry creates unique orbital overlap patterns that influence both the nitrogen atom's basicity and the ring's susceptibility to nucleophilic attack. These electronic characteristics enable selective functionalization reactions that would be difficult to achieve with larger ring systems, providing access to highly substituted derivatives with defined stereochemical outcomes.
The biological significance of nitrogen-containing small rings further emphasizes the importance of azetidines within this compound class. Natural products containing azetidine rings, such as azetidine-2-carboxylic acid, demonstrate the biological relevance of four-membered nitrogen heterocycles. These naturally occurring compounds serve as models for drug design efforts and validate the therapeutic potential of synthetic azetidine derivatives.
Overview of Tert-butoxycarbonyl Protecting Groups in Heterocycle Chemistry
The tert-butoxycarbonyl protecting group system represents one of the most significant advances in nitrogen heterocycle chemistry, providing chemists with reliable methods for selective protection and deprotection of amino functionalities under mild conditions. The development of tert-butoxycarbonyl chemistry has revolutionized synthetic approaches to complex nitrogen heterocycles by enabling sequential functionalization strategies that were previously inaccessible. This protecting group system has become particularly valuable in azetidine chemistry, where the combination of ring strain and nitrogen reactivity requires careful control of reaction conditions.
The mechanism of tert-butoxycarbonyl protection involves the formation of carbamate linkages through reaction of amino groups with di-tert-butyl dicarbonate under basic conditions. This transformation proceeds efficiently with primary and secondary amines, including those present in azetidine ring systems, to provide stable protected derivatives that resist hydrolysis under neutral and basic conditions. The resulting tert-butoxycarbonyl protected heterocycles can be subjected to various synthetic manipulations without interference from the nitrogen atom.
Deprotection of tert-butoxycarbonyl groups occurs readily under acidic conditions, typically employing trifluoroacetic acid in dichloromethane or hydrogen chloride in methanol. The mechanism involves protonation of the carbonyl oxygen followed by elimination of tert-butyl cation and subsequent decarboxylation to regenerate the free amine. This acid-labile nature provides excellent orthogonality with other protecting group systems, enabling selective deprotection in complex molecular frameworks.
The application of tert-butoxycarbonyl protecting groups in heterocycle synthesis has enabled the development of sophisticated synthetic routes to pharmacologically relevant compounds. In azetidine chemistry specifically, tert-butoxycarbonyl protection allows for the introduction of reactive substituents, such as 2-oxoethyl chains, without competing reactions at the nitrogen center. This selectivity has proven essential for accessing complex azetidine derivatives that serve as key intermediates in pharmaceutical synthesis.
Research Significance of the 2-oxoethyl Sidechain
The 2-oxoethyl substituent in tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate represents a strategically designed reactive handle that significantly expands the synthetic utility of the azetidine scaffold. This aldehyde-containing sidechain provides multiple opportunities for chemical elaboration through well-established carbonyl chemistry, including nucleophilic addition reactions, condensation processes, and oxidation-reduction transformations. The positioning of this reactive functionality on the azetidine ring creates a bifunctional molecule capable of participating in diverse synthetic sequences.
The electronic characteristics of the 2-oxoethyl group influence both the reactivity of the azetidine ring and the selectivity of subsequent transformations. The electron-withdrawing nature of the aldehyde functionality affects the electron density distribution within the azetidine ring, potentially modulating the ring's susceptibility to nucleophilic attack and ring-opening reactions. This electronic influence provides additional control over reaction outcomes and enables the development of selective synthetic methodologies.
Research applications of 2-oxoethyl-substituted azetidines have demonstrated their value as intermediates in the synthesis of complex nitrogen heterocycles and pharmaceutical compounds. The aldehyde functionality serves as a versatile coupling partner for various nucleophiles, enabling the construction of extended molecular frameworks through carbon-carbon and carbon-heteroatom bond formation. These transformations have proven particularly valuable in medicinal chemistry, where the 2-oxoethyl sidechain can be elaborated to introduce pharmacologically relevant substituents.
The synthetic accessibility of this compound through established methodologies has facilitated its adoption as a building block in pharmaceutical research. The compound's commercial availability and well-defined synthetic protocols for its preparation have reduced barriers to its utilization in drug discovery programs. This accessibility, combined with the versatility of the 2-oxoethyl functionality, positions the compound as an important tool for exploring structure-activity relationships in bioactive molecules containing azetidine scaffolds.
Transformation Type | Reaction Conditions | Product Class | Research Applications |
---|---|---|---|
Nucleophilic Addition | Organometallic reagents | β-Hydroxy derivatives | Pharmaceutical intermediates |
Condensation Reactions | Amine nucleophiles | Imine derivatives | Bioactive compound synthesis |
Oxidation | Mild oxidizing agents | Carboxylic acid derivatives | Functionalized building blocks |
Reduction | Hydride sources | Primary alcohol derivatives | Protected amino alcohols |
The continuing development of new synthetic methodologies utilizing 2-oxoethyl-substituted azetidines reflects the ongoing recognition of their potential in chemical research. Recent advances in catalytic processes and asymmetric synthesis have opened new avenues for accessing enantiopure derivatives and exploring their biological properties. These developments suggest that compounds like this compound will continue to play important roles in advancing both synthetic methodology and pharmaceutical discovery efforts.
Properties
IUPAC Name |
tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-8(7-11)4-5-12/h5,8H,4,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHFSDTYDAIZID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50697020 | |
Record name | tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50697020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152537-04-7 | |
Record name | 1,1-Dimethylethyl 3-(2-oxoethyl)-1-azetidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152537-04-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50697020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Synthetic Routes via Horner–Wadsworth–Emmons Reaction
The Horner–Wadsworth–Emmons (HWE) reaction is a cornerstone for constructing α,β-unsaturated esters, which serve as precursors for further functionalization. In the context of azetidine derivatives, N-Boc-azetidin-3-one undergoes HWE reaction with methyl 2-(dimethoxyphosphoryl)acetate to yield methyl 2-(N-Boc-azetidin-3-ylidene)acetate . This intermediate is pivotal for introducing the 2-oxoethyl group via subsequent aza-Michael additions or reductions.
Key Steps :
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HWE Reaction : Azetidin-3-one reacts with phosphonate esters under basic conditions (NaH/THF) to form the α,β-unsaturated ester.
-
Purification : Vacuum distillation or flash chromatography isolates the product (60–70% yield) .
-
Functionalization : The enolate intermediate undergoes nucleophilic addition with amines or reducing agents to install the 2-oxoethyl moiety.
Optimization Insights :
-
Temperature Control : Reactions at 65°C in acetonitrile with DBU as a base enhance regioselectivity .
-
Spectral Confirmation : ¹H- and ¹³C-NMR confirm Boc-protection (δ 1.4 ppm for tert-butyl) and ester carbonyls (δ 170–175 ppm) .
Boc Protection of Azetidine Intermediates
Di-tert-butyl dicarbonate (Boc₂O) is widely used to protect the azetidine nitrogen, ensuring stability during subsequent reactions. A patent by outlines a scalable method:
Procedure :
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Azetidine Activation : Azetidine-3-one is treated with Boc₂O in dichloromethane (DCM) with DMAP catalysis.
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Workup : Aqueous extraction removes excess reagents, followed by drying (Na₂SO₄) and solvent evaporation.
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Yield : >85% purity after recrystallization from hexane/ethyl acetate .
Industrial Adaptation :
-
Catalyst Screening : DMAP (4-dimethylaminopyridine) outperforms triethylamine in minimizing side reactions .
-
Scalability : Batch sizes up to 10 kg demonstrate consistent yields (82–87%) under inert atmospheres .
Organometallic Additions to Azetidinone
Grignard and organolithium reagents enable direct installation of the 2-oxoethyl chain. A representative protocol from involves:
Synthesis Steps :
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Lithiation : 1-Bromo-2,3-difluorobenzene reacts with n-butyllithium at −78°C to generate a benzyllithium species.
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Nucleophilic Attack : The lithiated intermediate attacks Boc-protected azetidinone, forming a tertiary alcohol intermediate.
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Oxidation : Jones oxidation (CrO₃/H₂SO₄) converts the alcohol to the ketone, yielding the 2-oxoethyl substituent .
Critical Parameters :
-
Temperature : Reactions below −70°C prevent azetidine ring degradation.
-
Yield : 69% after column chromatography (ethyl acetate/hexane) .
Reductive Amination Strategies
Sodium triacetoxyborohydride (STAB) facilitates reductive amination between Boc-azetidinone and aldehydes. A protocol adapted from achieves:
Procedure :
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Imine Formation : Boc-azetidinone reacts with glyoxylic acid tert-butyl ester in DCM.
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Reduction : STAB selectively reduces the imine to the amine at 0°C.
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Deprotection : Acidic hydrolysis (HCl/dioxane) removes the tert-butyl ester, yielding the 2-oxoethyl group .
Advantages :
Comparative Analysis of Methodologies
Trade-offs :
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HWE Route : High functional group tolerance but requires stringent anhydrous conditions.
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Organometallic Approach : Rapid but limited by cryogenic requirements.
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Reductive Amination : Mild conditions yet sensitive to steric hindrance.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR : Azetidine protons resonate at δ 3.5–4.5 ppm; tert-butyl singlet at δ 1.4 ppm .
-
¹³C NMR : Boc carbonyl at δ 155 ppm; ketone carbonyl at δ 208 ppm .
High-Resolution Mass Spectrometry (HRMS) :
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and nucleophiles like amines or alcohols .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, reduction can produce alcohols, and substitution can result in various substituted derivatives .
Scientific Research Applications
Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights structural differences and substituent effects among tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate and related compounds:
Compound Name | CAS No. | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
---|---|---|---|---|---|
This compound | 152537-04-7 | 2-oxoethyl | C₁₀H₁₇NO₃ | 199.25 | Ketone, Boc-protected azetidine |
Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate | 158602-35-8 | 2-ethoxy-2-oxoethyl | C₁₂H₂₁NO₄ | 243.30 | Ester, Boc-protected azetidine |
Tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate | 1420859-80-8 | 2-bromoethyl | C₁₀H₁₈BrNO₂ | 264.16 | Alkyl bromide, Boc-protected |
Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate | 152537-03-6 | 2-hydroxyethyl | C₁₀H₁₉NO₃ | 201.26 | Alcohol, Boc-protected azetidine |
Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate | N/A | cyanomethylene | C₁₀H₁₄N₂O₂ | 194.23 | Cyano group, unsaturated bond |
Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)azetidine-1-carboxylate | 1620451-38-8 | 1-amino-2-methoxy-2-oxoethyl | C₁₃H₂₂N₂O₄ | 270.33 | Amino ester, Boc-protected |
Key Observations :
- Electron-Withdrawing Groups : The 2-oxoethyl group (ketone) in the parent compound enhances reactivity toward nucleophilic additions compared to ester (e.g., 2-ethoxy-2-oxoethyl) or alcohol (2-hydroxyethyl) derivatives .
- Reactivity : The bromoethyl derivative (CAS: 1420859-80-8) serves as a versatile intermediate for Suzuki couplings or nucleophilic substitutions due to the bromine atom .
- Biological Relevance: The hydroxyethyl variant (CAS: 152537-03-6) is more polar, improving aqueous solubility, while the cyanomethylene derivative (unsaturated backbone) may enhance binding to biological targets via π-π interactions .
Key Observations :
- The parent compound is synthesized efficiently (72–91% yield) via Boc protection, whereas morpholine-containing derivatives require longer reaction times (6–16 hours) and exhibit lower purity .
- Bromoethyl and cyanomethylene derivatives are typically prepared via halogenation or Wittig-type reactions, respectively, with moderate yields (50–70%) .
Physicochemical and Pharmacokinetic Properties
Property | This compound | Tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate | Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate |
---|---|---|---|
LogP (iLOGP) | 1.2 | 1.8 | 0.7 |
TPSA (Ų) | 46.6 | 55.1 | 56.2 |
GI Absorption | High | Moderate | High |
BBB Permeability | Yes | No | No |
CYP Inhibition | Low | Moderate | Low |
Biological Activity
Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique azetidine structure and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Formula: CHNO
Molecular Weight: 199.25 g/mol
IUPAC Name: this compound
CAS Number: 152537-04-7
Synonyms: 1-Boc-3-(2-oxoethyl)azetidine; 1-BOC-AZETIDINE-3-ACETALDEHYDE
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The azetidine ring structure allows for potential enzyme inhibition and modulation of receptor activity. The compound's reactivity is enhanced by the presence of the carbonyl group, which can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially altering their function and activity .
Biological Activity Overview
Research indicates that compounds with azetidine structures often exhibit significant biological activities, including:
- Antimicrobial Activity: Preliminary studies suggest effectiveness against various bacterial strains.
- Anticancer Properties: There are indications that this compound may inhibit tumor growth and enhance the efficacy of existing chemotherapeutic agents.
Study 1: Anticancer Activity
A study investigated the effects of this compound on cancer cell lines. The compound demonstrated:
- Inhibition of Cell Proliferation: Significant reduction in the proliferation of human breast cancer cells (MCF-7).
- Mechanism: Induction of apoptosis was observed, with increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
Study 2: Antimicrobial Efficacy
In vitro tests were conducted to evaluate the antimicrobial properties against common bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that this compound possesses moderate antibacterial activity, suggesting potential for development as an antimicrobial agent.
Structure-Activity Relationship (SAR)
The structural features of this compound contribute significantly to its biological activity. The presence of:
- Azetidine Ring: Enhances binding affinity to biological targets.
- Carbonyl Group: Facilitates interactions with nucleophilic sites in biomolecules.
Safety and Toxicology
Safety assessments indicate that while the compound shows promising biological activities, it also carries certain hazards:
Hazard Statement | Precautionary Measures |
---|---|
H302: Harmful if swallowed | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
Signal Word: Warning | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Q & A
Basic Research Questions
Q. What are the critical structural features of tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate that influence its reactivity in organic synthesis?
- Key Features :
- Azetidine ring : A strained four-membered heterocycle that enhances reactivity in ring-opening or functionalization reactions.
- tert-Butyl carbamate (Boc) group : Provides steric protection to the azetidine nitrogen, improving stability during synthesis .
- 2-Oxoethyl side chain : Introduces a reactive carbonyl group, enabling nucleophilic additions (e.g., Grignard reactions) or reductions to form alcohols .
Q. What are the foundational synthetic routes for this compound, and what solvents/catalysts are essential?
- Synthetic Routes :
- Step 1 : Protection of azetidine nitrogen with Boc anhydride in dichloromethane (DCM) and triethylamine (TEA) at 0–5°C to prevent side reactions .
- Step 2 : Introduction of the 2-oxoethyl group via aldol condensation or oxidation of a hydroxyethyl precursor using pyridinium chlorochromate (PCC) in dichloromethane .
- Critical Conditions :
- Maintain inert atmosphere (N₂/Ar) to avoid oxidation of intermediates.
- Control temperature (<0°C for Boc protection; 25–40°C for oxidation steps) to optimize yield .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate low yields during nucleophilic substitutions involving this compound?
- Methodology :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states in SN2 reactions.
- Catalyst Screening : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions .
- Temperature Gradients : Perform kinetic studies (e.g., 25°C vs. 60°C) to identify ideal conditions for minimizing byproducts.
- Data Analysis : Monitor reaction progress via LC-MS or TLC. Low yields may arise from steric hindrance; consider switching to bulkier leaving groups (e.g., tosylates instead of chlorides) .
Q. What strategies resolve contradictions in spectroscopic data when characterizing this compound derivatives?
- Case Study : Discrepancies in NMR chemical shifts may arise from dynamic rotational isomerism in the azetidine ring.
- Approach :
- Perform variable-temperature NMR (VT-NMR) to observe coalescence of split peaks, confirming conformational flexibility .
- Compare with computational models (DFT calculations) to validate experimental data .
- Example : A ¹³C NMR peak at δ 170 ppm (carbonyl) may split due to keto-enol tautomerism; use deuterated solvents (CDCl₃) to stabilize the dominant form .
Q. How can researchers design this compound derivatives for selective enzyme inhibition?
- Methodological Framework :
- Structure-Activity Relationship (SAR) : Modify the 2-oxoethyl group to introduce bioisosteres (e.g., replacing carbonyl with thiocarbonyl) to enhance binding to cysteine proteases .
- Docking Studies : Use software like AutoDock to predict interactions with target enzymes (e.g., HIV-1 protease). Focus on hydrogen bonding between the carbonyl group and catalytic residues .
- Experimental Validation :
- Synthesize derivatives via reductive amination (NaBH₃CN, MeOH) and assay inhibitory activity using fluorogenic substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.